Cas no 148716-35-2 (1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one)
1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(2-AMINOETHYL)PIPERAZIN-1-YL]ETHANONE
- 1-(4-(2-AMINOETHYL)PIPERAZIN-1-YL)ETHANONE
- 2-(4-Acetylpiperazin-1-yl)ethanamine
- Ethanone,1-[4-(2-aminoethyl)-1-piperazinyl]-
- 1-Acetyl-4-(2-aminoethyl)piperazine
- 4-Acetyl-1-piperazineethanamine
- Ethanone,1-[4-(2-aminoethyl)-1-piperazinyl]
- F2158-1193
- 1-Piperazineethanamine, 4-acetyl- (9CI)
- 1-[4-(2-aMinoethyl)piperazin-1-yl]ethan-1-one
- 1-[4-(2-AMinoethyl)piperazin-1-yl]ethanone 2HCl
- 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride
- Z271005906
- MFCD08275715
- YFA71635
- 1-(4-(2-aminoethyl)piperazin-1-yl)ethan-1-one
- CS-0112443
- 1-Fmoc-azetidine-3-carboxylicacid
- Ethanone, 1-[4-(2-aminoethyl)-1-piperazinyl]-
- IEXLKUJTTDIYQW-UHFFFAOYSA-N
- AMY15013
- DTXSID40588473
- FT-0604309
- J-008509
- 148716-35-2
- AB92056
- AKOS000141314
- EN300-39979
- 1-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanone
- AT23106
- SCHEMBL488861
- 1-[4-(2-AMINOETHYL)PIPERAZIN-1-YL]ETHANONE, 95+%
- DB-001488
- 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one
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- MDL: MFCD08275715
- Inchi: 1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3
- InChI Key: IEXLKUJTTDIYQW-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCN(CCN)CC1
Computed Properties
- Exact Mass: 171.13700
- Monoisotopic Mass: 171.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 49.6Ų
Experimental Properties
- Density: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Soluble (637 g/l) (25 º C),
- PSA: 49.57000
- LogP: -0.31470
1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002539-5g |
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone |
148716-35-2 | 95% | 5g |
489.60 USD | 2021-06-01 | |
| Fluorochem | 046214-1g |
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone |
148716-35-2 | 95% | 1g |
£321.00 | 2022-02-28 | |
| Fluorochem | 046214-5g |
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone |
148716-35-2 | 95% | 5g |
£1029.00 | 2022-02-28 | |
| Fluorochem | 046214-10g |
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone |
148716-35-2 | 95% | 10g |
£1779.00 | 2022-02-28 | |
| TRC | A594730-50mg |
1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one |
148716-35-2 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A594730-100mg |
1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one |
148716-35-2 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A594730-500mg |
1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one |
148716-35-2 | 500mg |
$ 275.00 | 2022-06-08 | ||
| Chemenu | CM109501-5g |
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone |
148716-35-2 | 95% | 5g |
$557 | 2021-08-06 | |
| Apollo Scientific | OR318063-1g |
2-(4-Acetylpiperazin-1-yl)ethanamine |
148716-35-2 | 95+% | 1g |
£480.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D105596-1g |
1-[4-(2-AMINOETHYL)PIPERAZIN-1-YL]ETHANONE |
148716-35-2 | 95% | 1g |
$395 | 2024-08-03 |
1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one Suppliers
1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one
Professional Introduction to 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one (CAS No. 148716-35-2)
1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one, with the chemical formula C₉H₁₈N₂O, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its versatile applications in drug development and research. The molecular structure of 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one features a piperazine ring linked to an ethanone moiety, making it a valuable intermediate in synthesizing various bioactive molecules.
The CAS number 148716-35-2 uniquely identifies this compound in scientific literature and databases. Its chemical properties, including solubility, stability, and reactivity, make it a preferred choice for researchers exploring novel therapeutic agents. The presence of both amino and hydroxyl functional groups in its structure allows for diverse chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
In recent years, 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one has been extensively studied for its potential role in developing treatments for neurological disorders. Piperazine derivatives are well-known for their ability to interact with neurotransmitter receptors, making them promising candidates for drugs targeting conditions such as depression, anxiety, and epilepsy. The compound's ability to cross the blood-brain barrier enhances its therapeutic relevance.
One of the most compelling aspects of 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Researchers have leveraged the compound's structural framework to design molecules that selectively inhibit specific kinases, thereby reducing side effects and improving treatment efficacy.
The pharmaceutical industry has also explored 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one as a precursor in the development of antiviral agents. The piperazine core is particularly effective in disrupting viral replication mechanisms by interfering with essential viral enzymes. Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV). These findings highlight the compound's potential as a broad-spectrum antiviral agent.
Another area where 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one has shown promise is in the treatment of autoimmune diseases. The compound's ability to modulate immune responses makes it a candidate for drugs targeting conditions such as rheumatoid arthritis and multiple sclerosis. By influencing key immune pathways, this compound could help reduce inflammation and alleviate symptoms associated with these diseases.
The synthetic pathways for producing 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one have been optimized to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and nucleophilic substitution reactions are commonly employed to construct the desired molecular framework. These synthetic methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that researchers obtain high-quality material for their studies.
In conclusion, 1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one (CAS No. 148716-35-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing drugs targeting neurological disorders, cancer, viral infections, and autoimmune diseases. As research continues to uncover new applications for this compound, its importance in advancing medical science is likely to grow even further.
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